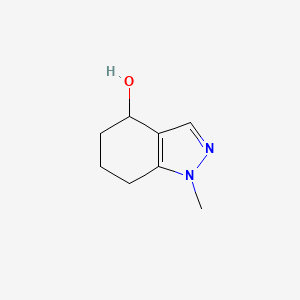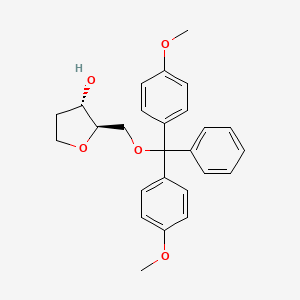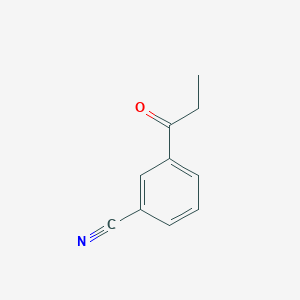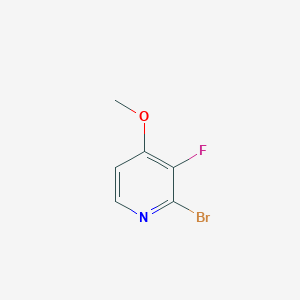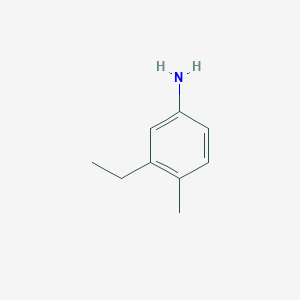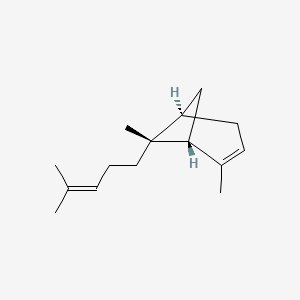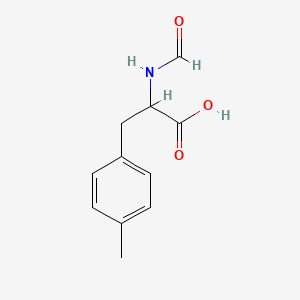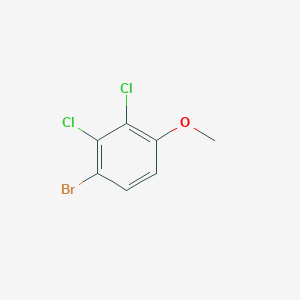
8-Bromo-7-methylquinoline
Übersicht
Beschreibung
8-Bromo-7-methylquinoline is a brominated quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group on the quinoline scaffold can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of brominated quinolines, such as 8-bromo-7-methylquinoline, often involves the Skraup reaction, which is a classical method for synthesizing quinolines from aniline derivatives. For instance, 8-methylquinoline-5-carboxylic acid, a related compound, was synthesized using the Skraup reaction from 3-amino-p-toluic acid, followed by bromination in the presence of silver sulfate . Similarly, 7-bromo-5,8-dimethylisoquinoline was synthesized by selective bromination of 5,8-dimethylisoquinoline, which was obtained from p-xylene . These methods highlight the versatility of bromination reactions in modifying quinoline structures.
Molecular Structure Analysis
The molecular structure of brominated quinolines is characterized by the presence of a bromine atom, which can significantly influence the reactivity of the molecule. For example, the structure of 7-bromoquinolin-8-ol was analyzed, and it was found that bromination occurred at the 7-position, with the presence of intermolecular and weak intramolecular hydrogen bonds in the solid state . These structural features are important as they can affect the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Brominated quinolines participate in various chemical reactions, primarily due to the presence of the bromine atom, which is a good leaving group. For example, 7-bromo-5,8-dimethylisoquinoline was used to produce 7-amino-5,8-dimethylisoquinoline through a reaction with ammonia and various 7-anilino-5,8-dimethylisoquinolines via a palladium-catalyzed coupling reaction with anilines . Additionally, the regiochemistry in nucleophilic substitution reactions of bromoquinolines with amines was studied, demonstrating the transformation of 6-bromo-2-methylquinoline-5,8-dione to 7-alkylamino compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromo-7-methylquinoline are influenced by the bromine and methyl substituents. Brominated quinolines generally exhibit increased solubility and low fluorescence, making them useful as caging groups for biological messengers . The bromine atom also enhances the sensitivity of these compounds to multiphoton-induced photolysis, which is advantageous for in vivo applications . The reactivity of the bromine atom allows for further functionalization through various chemical reactions, as demonstrated by the synthesis of different substituted quinolines .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- 8-Bromo-7-methylquinoline is a type of quinoline, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Quinoline and its derivatives interact with diverse biological targets like proteins, receptors, and enzymes, which could pave the way for finding novel medication candidates .
-
Scientific Field: Synthetic Organic Chemistry
-
Scientific Field: Chemical Synthesis
- 8-Bromo-7-methylquinoline might serve as a building block for the synthesis of more complex quinoline-derived molecules with potential biological activities.
-
Scientific Field: Chromatography
-
Scientific Field: Material Science
-
Scientific Field: Life Science
-
Scientific Field: Proteomics Research
-
Scientific Field: Pharmaceutical Development
- 8-Bromo-7-methylquinoline might be used in pharmaceutical development due to its unique properties.
-
Scientific Field: Material Synthesis
- 8-Bromo-7-methylquinoline could be used in material synthesis.
-
Scientific Field: Proteomics Research
-
Scientific Field: Pharmaceutical Development
- 8-Bromo-7-methylquinoline might be used in pharmaceutical development.
-
Scientific Field: Material Synthesis
- 8-Bromo-7-methylquinoline could be used in material synthesis.
Safety And Hazards
The safety information for 8-Bromo-7-methylquinoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
8-bromo-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLODIGTEKKDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540230 | |
| Record name | 8-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-methylquinoline | |
CAS RN |
98203-08-8 | |
| Record name | 8-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



